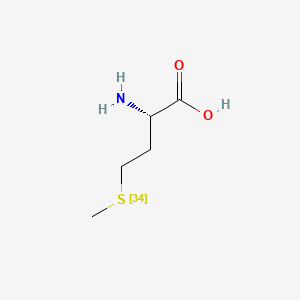
L-蛋氨酸-34S
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Methionine-34S is a stable isotope-labeled version of L-Methionine, an essential amino acid. The “34S” denotes the presence of the sulfur-34 isotope, which is a non-radioactive, stable isotope of sulfur. L-Methionine is crucial for various biological processes, including protein synthesis, methylation reactions, and as a precursor for other sulfur-containing compounds. The stable isotope labeling makes L-Methionine-34S particularly valuable in scientific research, especially in studies involving metabolic pathways and protein dynamics.
科学研究应用
L-Methionine-34S is extensively used in scientific research due to its stable isotope labeling. Some of its applications include:
Metabolic Studies: Tracking sulfur metabolism and methionine pathways in organisms.
Protein Dynamics: Investigating protein synthesis, turnover, and degradation.
Medical Research: Studying the role of methionine in diseases such as cancer and liver disorders.
Industrial Applications: Used in the production of labeled compounds for pharmaceuticals and other chemical industries.
作用机制
Target of Action
L-Methionine-34S is a 34S-labeled L-Methionine . L-Methionine is the L-isomer of Methionine, an essential amino acid for human development . Methionine acts as a hepatoprotectant , protecting the liver from damage .
Mode of Action
It is known that methionine, the parent compound of l-methionine-34s, is a precursor to l-cysteine . It is thought that metabolism of high doses of certain substances in the liver lead to decreased levels of hepatic glutathione and increased oxidative stress . Methionine, being a precursor to L-cysteine, can help replenish these glutathione levels .
Biochemical Pathways
The methionine cycle, also known as the one-carbon metabolism pathway, is a fundamental biochemical pathway involved in the synthesis and recycling of the amino acid methionine and its derivative, S-adenosylmethionine (SAM) . This cycle serves as a hub for various metabolic pathways, influencing cellular processes ranging from protein synthesis to DNA methylation .
Pharmacokinetics
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
It is known that methionine, the parent compound of l-methionine-34s, acts as a hepatoprotectant . This suggests that L-Methionine-34S may also have hepatoprotective effects.
Action Environment
It is known that the action of methionine, the parent compound of l-methionine-34s, can be influenced by various factors, including diet, liver health, and the presence of other substances in the body .
生化分析
Biochemical Properties
L-Methionine-34S plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, in the biosynthesis of L-Methionine, it interacts with L-homoserine O-succinyltransferase (MetA), metAfbr, metC, and yjeH .
Cellular Effects
L-Methionine-34S influences cell function significantly. It impacts cell signaling pathways, gene expression, and cellular metabolism. For example, in Escherichia coli, the synthesis of L-Methionine-34S affects the accumulation of L-isoleucine .
Molecular Mechanism
The mechanism of action of L-Methionine-34S is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of L-Methionine-34S can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .
Dosage Effects in Animal Models
The effects of L-Methionine-34S vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
L-Methionine-34S is involved in several metabolic pathways. It interacts with enzymes or cofactors such as cysEfbr, serAfbr, and cysDN . It also affects metabolic flux or metabolite levels .
Transport and Distribution
L-Methionine-34S is transported and distributed within cells and tissues. The details of its interaction with transporters or binding proteins, as well as its localization or accumulation, are essential .
Subcellular Localization
The subcellular localization of L-Methionine-34S and its effects on its activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Methionine-34S typically involves the incorporation of sulfur-34 into the methionine molecule. This can be achieved through chemical synthesis or biosynthetic methods. In chemical synthesis, sulfur-34 is introduced into the precursor molecules, which are then subjected to a series of reactions to form L-Methionine-34S. The reaction conditions often involve controlled temperatures, pH levels, and the use of specific catalysts to ensure the incorporation of the isotope without altering the chemical structure of methionine.
Industrial Production Methods
Industrial production of L-Methionine-34S involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to incorporate sulfur-34 into methionine during their metabolic processes. The fermentation broth is then processed to extract and purify L-Methionine-34S. This method is preferred for its efficiency and scalability, making it possible to produce large quantities of the compound for research and industrial applications.
化学反应分析
Types of Reactions
L-Methionine-34S undergoes various chemical reactions, including:
Oxidation: L-Methionine-34S can be oxidized to methionine sulfoxide and further to methionine sulfone.
Reduction: Methionine sulfoxide can be reduced back to methionine by methionine sulfoxide reductase.
Substitution: The sulfur atom in L-Methionine-34S can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents like dithiothreitol or enzymatic reduction using methionine sulfoxide reductase.
Substitution: Nucleophiles such as thiols or amines under basic conditions.
Major Products
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Regeneration of L-Methionine-34S from methionine sulfoxide.
Substitution: Various sulfur-containing derivatives depending on the nucleophile used.
相似化合物的比较
L-Methionine-34S is unique due to its stable isotope labeling, which distinguishes it from regular L-Methionine. Similar compounds include:
L-Methionine: The non-labeled version, essential for protein synthesis and various metabolic processes.
DL-Methionine: A racemic mixture of D- and L-Methionine, used in animal feed and supplements.
S-Methylmethionine: A derivative of methionine involved in plant metabolism and stress responses.
L-Methionine-34S stands out for its application in research, providing insights into metabolic pathways and protein dynamics that are not possible with non-labeled methionine.
属性
IUPAC Name |
(2S)-2-amino-4-methyl(34S)sulfanylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i9+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEARJCKVFRZRR-XFUDJREASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[34S]CC[C@@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[2-(tert-Butyldimethylsilyloxy)ethyl]-2-methyl-pyridine](/img/structure/B566092.png)
![2-[(2,3-Dihydro-2-oxo-1H-indol-5-yl)methyl]-4-thiazolecarboxylic Acid](/img/structure/B566093.png)
![2-[(3-Carboxyphenyl)methyl]-4-thiazolecarboxylic Acid](/img/structure/B566094.png)
![2-[(4-Aminophenyl)propan-2-yl]-4-thiazolecarboxylic Acid Hydrochloride](/img/structure/B566095.png)
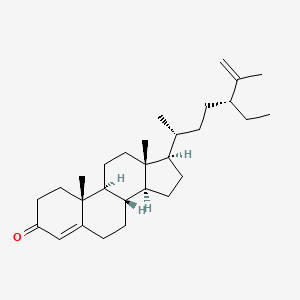
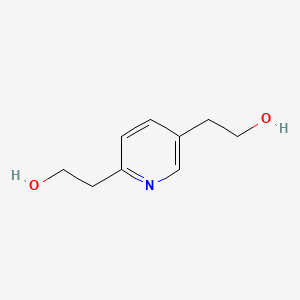

![(R)-N-[(5-Cyano-2-aminophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide](/img/structure/B566107.png)
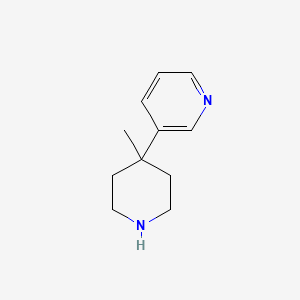
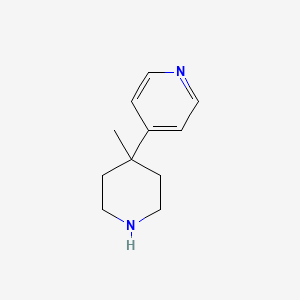
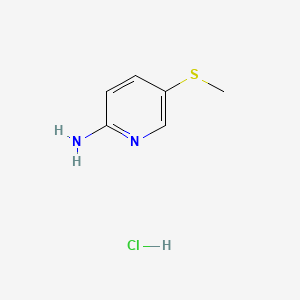

![1-(3,5-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)(phenylmethyl)amino]ethanone Hydrobromide](/img/structure/B566112.png)
![1-[2-(Oxiranylmethoxy)-5-(benzyloxy)phenyl]-3-phenyl-2-propen-1-one](/img/structure/B566113.png)
